molecular formula C10H17NOS2 B3217184 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)- CAS No. 117606-74-3

2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-

Cat. No.: B3217184
CAS No.: 117606-74-3
M. Wt: 231.4 g/mol
InChI Key: DHIAIYZBQPQVCD-MRVPVSSYSA-N
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Description

The compound 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)- is a chiral thiazolidinethione derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features:

  • 4-(1-methylethyl): An isopropyl group at the 4-position, contributing steric bulk and influencing stereochemical properties.
  • 3-(1-oxobutyl): A butyryl (oxobutyl) substituent at the 3-position, introducing ketonic functionality and modulating electronic effects.
  • (4S) configuration: The stereochemistry at the 4-position is critical for biological interactions and synthetic applications .

Properties

IUPAC Name

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS2/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIAIYZBQPQVCD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CSC1=S)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1[C@H](CSC1=S)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)- typically involves the formation of the thiazolidine ring followed by the introduction of the specific substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazolidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-(1-methylethyl) and 3-(1-oxobutyl) groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: Controlled reaction conditions in batch reactors to synthesize the compound.

    Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the thiazolidine ring or substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts for specific transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes involving sulfur and nitrogen-containing compounds.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Interference: Disruption of specific biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents at the 3- and 4-positions. Key comparisons include:

Compound Name 4-Substituent 3-Substituent Molecular Formula Key Properties/Activities Source
Target Compound 1-methylethyl 1-oxobutyl C${11}$H${17}$NOS$_2$ Not explicitly reported; inferred from analogs
(S)-4-Isopropyl-N-propanoyl derivative 1-methylethyl 1-oxopropyl C${10}$H${15}$NOS$_2$ Mp: 149.5–151°C; used in asymmetric synthesis
3-Benzoyl-4-isopropyl derivative 1-methylethyl Benzoyl C${14}$H${15}$NOS$_2$ CasNo: 180713-42-2; potential bioactivity
4-(tert-Butyl)-3-pyridinyl derivative 1,1-dimethylethyl 4-(pyrrolidinyl)pyridinyl C${17}$H${23}$N$3$OS$2$ Mp: 149.5–151°C; predicted pKa 6.90
(4R)-2-Oxazolidinone analog 1-methylethyl 1-oxobutyl C${10}$H${17}$NO$_3$ Lower molecular weight (199.25 g/mol)

Key Observations :

  • Steric Effects : Bulkier 4-substituents (e.g., tert-butyl vs. isopropyl) increase melting points and rigidity .
  • Electronic Effects : Electron-withdrawing groups (e.g., benzoyl, pyridinyl) enhance reactivity in nucleophilic substitutions .
  • Chain Length: The 3-substituent’s chain length (butyryl vs. propanoyl) impacts solubility and biological interactions .

Biological Activity

2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, particularly focusing on its role as an inhibitor of xanthine oxidase (XO) and its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiazolidine-2-thione class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure can be represented as follows:

C9H13N1S1O1\text{C}_9\text{H}_{13}\text{N}_1\text{S}_1\text{O}_1

1. Xanthine Oxidase Inhibition

Recent studies have highlighted the compound's significant inhibitory effect on xanthine oxidase, an enzyme involved in purine metabolism that contributes to hyperuricemia and gout. A notable study synthesized a series of thiazolidine-2-thione derivatives, including this compound, and evaluated their XO inhibitory activities.

  • IC50 Values : The compound exhibited an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than allopurinol, a standard treatment for gout .
  • Structure-Activity Relationship : The presence of a phenyl-sulfonamide group was crucial for enhancing the XO inhibitory activity. Compounds lacking this group showed significantly reduced activity .

The mechanism by which this compound inhibits XO involves both competitive and non-competitive interactions, as evidenced by enzyme kinetics studies. Molecular docking simulations suggest that the compound forms hydrogen bonds with key residues in the enzyme's active site, enhancing its inhibitory effects .

Comparative Analysis of Thiazolidine Derivatives

The following table summarizes the biological activity of various thiazolidine derivatives compared to the standard drug allopurinol:

Compound NameIC50 (μmol/L)Notes
2-Thiazolidinethione (4S)3.56Most potent among tested derivatives
Allopurinol7.86Standard treatment for gout
Compound 6k3.34Similar potency to febuxostat

Other Biological Activities

Beyond its role as an XO inhibitor, thiazolidine-2-thiones have been reported to exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The thiazolidine structure is associated with reduced inflammation markers in various models.
  • Antimicrobial Properties : Certain derivatives demonstrate effectiveness against a range of bacterial strains .

Case Study 1: Xanthine Oxidase Inhibition

In a study conducted by researchers at Southeast University, several thiazolidine derivatives were synthesized and tested for their XO inhibitory activity. Compound 6k was identified as the most effective, leading to further investigation into its potential as a therapeutic agent for hyperuricemia .

Case Study 2: Antimicrobial Evaluation

A separate study evaluated the antimicrobial properties of thiazolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for specific compounds, suggesting potential applications in treating infections .

Q & A

Q. What are the standard synthetic routes for (4S)-configured thiazolidinethione derivatives, and how can reaction conditions be optimized for yield?

  • Methodological Answer: A common approach involves cyclocondensation of thiosemicarbazides with α-keto esters or acids under reflux in mixed solvents (e.g., DMF-acetic acid). For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in acetic acid/DMF for 2 hours yields thiazolidinone derivatives . Optimization includes adjusting molar ratios (e.g., 1:1:2 for thiosemicarbazide:chloroacetic acid:sodium acetate), solvent polarity, and temperature. Post-reaction purification via recrystallization (e.g., DMF-ethanol mixtures) improves yield and purity.

Q. How can researchers confirm the stereochemical configuration at the 4-position using spectroscopic and crystallographic methods?

  • Methodological Answer: X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, crystal data (space group, unit cell parameters, and R-factor analysis) can resolve the (4S) configuration, as demonstrated for analogous thiazolidinone hybrids . Complementary NMR techniques, such as 1H^{1}\text{H}-1H^{1}\text{H} NOESY or 13C^{13}\text{C} chemical shift comparisons with known stereoisomers, further validate configuration .

Advanced Research Questions

Q. How can computational reaction path search methods predict feasible synthetic routes and optimize reaction parameters?

  • Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path sampling can identify transition states and thermodynamic intermediates. Tools like ICReDD’s reaction design platform integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) and reducing trial-and-error cycles. For example, energy barriers for cyclization steps in thiazolidinone synthesis can be modeled to prioritize high-yield pathways .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for novel derivatives?

  • Methodological Answer: Discrepancies in 1H^{1}\text{H} NMR shifts or IR absorption bands may arise from solvent effects or conformational flexibility. Cross-validation using multiple techniques (e.g., XRD for solid-state structure vs. solution-state NMR) is critical. For instance, computational spectra generated via Gaussian software can be compared to experimental data, with adjustments for solvation models (e.g., PCM) . If contradictions persist, isotopic labeling or variable-temperature NMR may clarify dynamic effects.

Q. How to design experiments to evaluate substituent effects on thiazolidinethione reactivity and bioactivity?

  • Methodological Answer: A structured approach involves:
  • Systematic Variation: Replace substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) while keeping the thiazolidinone core intact.
  • Kinetic Studies: Monitor reaction rates (e.g., via HPLC) to assess electronic/steric effects on cyclization .
  • Bioactivity Assays: Test derivatives against target enzymes (e.g., antimicrobial or anticancer screens) and correlate activity with substituent Hammett constants or logP values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-
Reactant of Route 2
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2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-

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